Benzene, 1,1'-(1,14-tetradecanediyl)bis[3,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy-: is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a long aliphatic chain and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy- involves multiple steps, typically starting with the preparation of the benzene ring and subsequent functionalization. The process often includes:
Electrophilic Aromatic Substitution: This step introduces the methoxy groups onto the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aliphatic chain or the benzene ring, depending on the conditions and reagents used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the aliphatic chain or benzene ring.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy- is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique structural properties .
Wirkmechanismus
The mechanism by which Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy- exerts its effects depends on its specific application. In chemical reactions, the methoxy groups and the aliphatic chain play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely, from acting as intermediates in synthetic pathways to interacting with biological macromolecules in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,1’-(1,3-butadienylidene)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Triptycene-like naphthopleiadene
Uniqueness: Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy- stands out due to its long aliphatic chain and multiple methoxy groups, which confer unique physical and chemical properties. These features make it particularly useful in applications requiring specific structural characteristics, such as in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
CAS-Nummer |
21390-07-8 |
---|---|
Molekularformel |
C30H46O4 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
1-[14-(3,5-dimethoxyphenyl)tetradecyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C30H46O4/c1-31-27-19-25(20-28(23-27)32-2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-26-21-29(33-3)24-30(22-26)34-4/h19-24H,5-18H2,1-4H3 |
InChI-Schlüssel |
QWQVMFOCACTUCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCCCCCCC2=CC(=CC(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.